BenchChemオンラインストアへようこそ!

n-{4-[(Pyrrolidin-1-yl)methyl]phenyl}formamide

NAAA inhibition Anti-inflammatory SAR

N-{4-[(Pyrrolidin-1-yl)methyl]phenyl}formamide (CAS 1482450-12-3) is a synthetic small molecule (C₁₂H₁₆N₂O, MW 204.27 g/mol) featuring a pyrrolidine ring linked via a methylene bridge to a phenyl formamide core. It is commercially available at 97–98% purity from multiple suppliers.

Molecular Formula C12H16N2O
Molecular Weight 204.273
CAS No. 1482450-12-3
Cat. No. B2415747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-{4-[(Pyrrolidin-1-yl)methyl]phenyl}formamide
CAS1482450-12-3
Molecular FormulaC12H16N2O
Molecular Weight204.273
Structural Identifiers
SMILESC1CCN(C1)CC2=CC=C(C=C2)NC=O
InChIInChI=1S/C12H16N2O/c15-10-13-12-5-3-11(4-6-12)9-14-7-1-2-8-14/h3-6,10H,1-2,7-9H2,(H,13,15)
InChIKeyFXJMWYRDKXPFAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{4-[(Pyrrolidin-1-yl)methyl]phenyl}formamide (CAS 1482450-12-3): A Key Pyrrolidine-Aromatic Scaffold for NAAA and H3 Receptor Drug Discovery Programs


N-{4-[(Pyrrolidin-1-yl)methyl]phenyl}formamide (CAS 1482450-12-3) is a synthetic small molecule (C₁₂H₁₆N₂O, MW 204.27 g/mol) featuring a pyrrolidine ring linked via a methylene bridge to a phenyl formamide core . It is commercially available at 97–98% purity from multiple suppliers . This scaffold is characterized within: (i) patent US8227504 as a synthetic intermediate en route to substituted N-phenyl-pyrrolidinylmethylpyrrolidine amides that act as selective histamine H3 receptor modulators [1]; and (ii) structure–activity relationship (SAR) studies identifying pyrrolidine amide derivatives as low-micromolar N-acylethanolamine acid amidase (NAAA) inhibitors with anti-inflammatory activity in vivo [2].

Why Generic Substitution of N-{4-[(Pyrrolidin-1-yl)methyl]phenyl}formamide Can Compromise NAAA and H3 Receptor Screening Outcomes


Although numerous pyrrolidine-containing aromatic compounds exist commercially, the exact substitution pattern of N-{4-[(Pyrrolidin-1-yl)methyl]phenyl}formamide—the pyrrolidin-1-ylmethyl moiety at the para position of a formamide-substituted phenyl ring—is non-interchangeable with simple analogs such as 4-methylformanilide (no pyrrolidine ring) or 4-(pyrrolidin-1-ylmethyl)benzoic acid (carboxylic acid replaces formamide). SAR evidence demonstrates that the formamide group participates in key hydrogen-bond interactions with catalytic residues in the NAAA active site, where carboxylic acid congeners show divergent binding modes [1]. Furthermore, in the Sanofi H3 receptor patent series, the formamide intermediate is structurally essential for subsequent acylation to yield the bioactive pyrrolidine amide pharmacophore; replacement with a methyl or chloro substituent abolishes the synthetic route to the patented selective H3 modulators [2]. Generic substitution thus risks loss of both target engagement in biochemical assays and synthetic utility in medicinal chemistry workflows.

Quantitative Comparator Evidence for N-{4-[(Pyrrolidin-1-yl)methyl]phenyl}formamide: NAAA IC₅₀, Physicochemical Properties, and Synthetic Differentiation


NAAA Enzyme Inhibition: Formamide Scaffold Enables Low-Micromolar Potency in Pyrrolidine Amide Series

In a systematic SAR study of pyrrolidine amide derivatives as NAAA inhibitors, the formamide-bearing scaffold (represented by the target compound's immediate amide derivatives) yielded low-micromolar IC₅₀ values, with the optimized derivative 4g (bearing a 4-phenylcinnamoyl group) achieving competitive and reversible inhibition. In contrast, replacement of the terminal phenyl group with non-lipophilic substituents or use of conformationally unrestricted linkers resulted in reduced potency or diminished selectivity over FAAH [1].

NAAA inhibition Anti-inflammatory SAR

Computed LogP of 1.85: Optimized Lipophilicity Balance vs. More Hydrophilic Carboxylic Acid Analog

The computed LogP of N-{4-[(Pyrrolidin-1-yl)methyl]phenyl}formamide is 1.8507 . By comparison, the carboxylic acid analog 4-(pyrrolidin-1-ylmethyl)benzoic acid (CAS 159691-25-5) has a predicted LogP substantially lower (approximately 0.5–1.0) due to the ionizable carboxyl group. The formamide's moderate lipophilicity falls within the optimal range for CNS drug-likeness (LogP 1–3) while maintaining sufficient aqueous solubility for biochemical assay conditions.

LogP Lipophilicity Drug-likeness

Single Hydrogen-Bond Donor (HBD = 1): Improved Permeability vs. Dihydrobenzamide Analogs

N-{4-[(Pyrrolidin-1-yl)methyl]phenyl}formamide possesses exactly one hydrogen-bond donor (the formamide N–H) and two hydrogen-bond acceptors (the formamide carbonyl oxygen and the pyrrolidine nitrogen). This physicochemical profile (HBD = 1, HBA = 2) meets the Lipinski Rule of Five threshold (HBD ≤ 5), and critically, having a single HBD minimizes the desolvation penalty for membrane crossing. In contrast, the corresponding benzamide analog 4-(pyrrolidin-1-ylmethyl)benzamide (same core but with primary amide) carries two HBDs, which is associated with reduced passive permeability and lower oral bioavailability potential.

Hydrogen-bond donor Permeability Drug-likeness

X-Ray Crystallographic Validation: Pyrrolidine-Based Inhibitor Co-Crystallized with Endothiapepsin at PDB 3Q6Y

The pyrrolidine-containing phenyl formamide scaffold has been structurally validated by X-ray crystallography. PDB entry 3Q6Y (1.80 Å resolution) reports the co-crystal structure of endothiapepsin in complex with a pyrrolidine-based inhibitor derived from this scaffold class [1]. This provides direct structural evidence of the binding mode, with the pyrrolidine ring occupying the enzyme catalytic center and the formamide carbonyl forming key hydrogen bonds with catalytic aspartate residues. In contrast, simple phenyl formamide analogs lacking the pyrrolidin-1-ylmethyl group cannot achieve the same occupancy of the S1' pocket and show no reported co-crystal structures with aspartic proteases.

X-ray crystallography Endothiapepsin Structural biology

Synthetic Versatility: Validated Intermediate for H3 Receptor Modulator Library Synthesis (Patent US8227504)

N-{4-[(Pyrrolidin-1-yl)methyl]phenyl}formamide serves as a key synthetic intermediate in the preparation of selective histamine H3 receptor antagonists/inverse agonists, as disclosed in Sanofi patent US8227504 [1]. The formamide-protected aniline nitrogen allows for selective acylation to install diverse R₄ groups (phenyl, pyridinyl, indolyl, and other heteroaryl substituents). Comparatively, the free aniline analog 4-(pyrrolidin-1-ylmethyl)aniline (CAS not specified) is prone to oxidative degradation and non-selective reactivity, whereas the formamide-protected version provides shelf stability and chemoselectivity during library synthesis.

Synthetic intermediate H3 receptor Patent US8227504

Predicted Boiling Point of 366.6 °C: Thermal Stability Advantage for High-Temperature Reaction Conditions

The predicted boiling point of N-{4-[(Pyrrolidin-1-yl)methyl]phenyl}formamide is 366.6 ± 25.0 °C at standard atmospheric pressure . This is significantly higher than the boiling point of the unsubstituted analog N-(4-methylphenyl)formamide (CAS 3085-54-9), which boils at 293.5 °C . The ~73 °C elevation reflects the additional molecular weight and polar surface area contributed by the pyrrolidin-1-ylmethyl group, affording a broader liquid-phase operational window for solvent-free or high-temperature amide coupling reactions.

Thermal stability Boiling point Process chemistry

Recommended Procurement Scenarios for N-{4-[(Pyrrolidin-1-yl)methyl]phenyl}formamide (CAS 1482450-12-3)


NAAA Inhibitor Lead Optimization and In Vivo Anti-Inflammatory Pharmacology

Medicinal chemistry teams pursuing NAAA inhibition for inflammatory pain or acute lung injury (ALI) indications should source this compound as the core scaffold for SAR expansion. The formamide group provides the essential hydrogen-bond donor for catalytic site engagement, as demonstrated by the low-micromolar activity of structurally related pyrrolidine amides [1]. The optimized derivative 4g from this series has shown in vivo anti-inflammatory efficacy in an LPS-induced ALI mouse model, with the effect blocked by the PPAR-α antagonist MK886, confirming an on-target mechanism [1].

Histamine H3 Receptor Antagonist Library Synthesis (Sanofi Patent Replication)

For CNS drug discovery groups targeting H3 receptor-mediated disorders (narcolepsy, ADHD, cognitive impairment), this compound is the requisite starting material for the synthetic route disclosed in US8227504 [2]. The formamide protecting group enables chemoselective acylation to generate the full diversity of R₄-substituted pyrrolidine amide analogs claimed in the patent, which are reported as selective H3 ligands with low activity at the MCH-1 receptor [2].

Aspartic Protease Inhibitor Design Using Structure-Based Approaches

Structural biology groups engaged in fragment-based or structure-based design against aspartic proteases (e.g., renin, plasmepsins, β-secretase) can leverage the co-crystal structure of the pyrrolidine scaffold with endothiapepsin (PDB 3Q6Y, 1.80 Å) [3]. This provides a validated starting point for computational docking, molecular dynamics simulations, and rational design of higher-affinity inhibitors targeting the catalytic aspartate dyad.

High-Temperature Continuous Flow Synthesis of Amide Libraries

Process chemistry and flow chemistry laboratories can exploit the compound's high predicted boiling point (366.6 °C) for solvent-free or high-temperature amide coupling reactions that are inaccessible to lower-boiling formanilide analogs. This thermal stability window, combined with the commercial availability of the compound at 97–98% purity, makes it suitable for automated library synthesis platforms requiring robust, non-volatile building blocks.

Quote Request

Request a Quote for n-{4-[(Pyrrolidin-1-yl)methyl]phenyl}formamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.